Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- is a heterocyclic compound characterized by its fused bicyclic structure, which includes an imidazole and an oxazole ring. This compound, with the chemical formula CHClNO and CAS number 73332-80-6, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its unique structure allows for various modifications that can enhance its pharmacological properties.
The compound is classified under heterocycles, specifically as a nitroimidazole derivative. Nitroimidazoles are known for their significant roles in medicinal chemistry, particularly as antimicrobial agents and in cancer therapy. The presence of the nitro group in Imidazo[2,1-b]oxazole enhances its reactivity and biological activity, making it a valuable scaffold for drug development .
The synthesis of Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- typically involves cyclization reactions starting from suitable precursors. One common synthetic route is the reaction of 2-aminobenzoxazole with chloromethyl nitro compounds under acidic or basic conditions. This process facilitates the formation of the bicyclic structure through cyclization.
Technical Details:
In industrial settings, continuous flow reactors are often employed to scale up the synthesis while maintaining high purity levels. Catalysts may be used to enhance reaction rates and selectivity.
The molecular structure of Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- consists of a fused bicyclic framework. The presence of the chloromethyl group at position 2 and the nitro group at position 5 are critical for its biological activity.
Molecular Data:
Imidazo[2,1-b]oxazole can undergo various chemical transformations:
Types of Reactions:
Technical Details:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with desired properties.
The mechanism of action for Imidazo[2,1-b]oxazole involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins or DNA.
Process:
Relevant data indicate that modifications to these properties can significantly affect the compound's biological activity and therapeutic potential .
Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro- has several applications in scientific research:
Scientific Uses:
This compound exemplifies the importance of heterocyclic structures in medicinal chemistry and highlights ongoing research aimed at discovering new therapeutic agents based on its framework.
The imidazo[2,1-b]oxazole scaffold emerged as a structurally novel heterocyclic system in medicinal chemistry during the late 2010s, with significant breakthroughs occurring in anticancer research. Initial interest arose from structural parallels to bioactive imidazo[2,1-b]thiazole derivatives, which demonstrated broad pharmacological profiles. The pivotal discovery occurred in 2019 when researchers designed and synthesized a series of imidazo[2,1-b]oxazole-based RAF kinase inhibitors to target oncogenic signaling pathways. These compounds exhibited nanomolar-range inhibitory activity against BRAF V600E mutants (IC₅₀ = 34-93 nM), outperforming the reference drug sorafenib (IC₅₀ = 10.38 µM) in cellular assays using A375 and SKMEL28 melanoma cell lines. Compound 11c (IC₅₀ = 7.25 µM) and 11u (IC₅₀ = 9.04 µM) represented early lead structures, establishing the scaffold’s therapeutic potential [1] . Subsequent structure-activity relationship (SAR) studies revealed that fluorination at the C6 phenyl ring and elongation of the sulfonamide linker significantly enhanced potency. The National Cancer Institute’s (NCI) 60-cell-line screening further validated the scaffold’s broad-spectrum anticancer potential, with compound 11v showing 95.99% inhibition against K562 leukemia cells at 10 µM . This foundational work positioned imidazo[2,1-b]oxazole as a privileged structure for kinase-targeted drug discovery.
Table 1: Early-Stage Anticancer Leads Based on Imidazo[2,1-b]oxazole Scaffold
Compound | A375/SKMEL28 IC₅₀ (µM) | V600E-BRAF IC₅₀ (nM) | NCI Inhibition (%) |
---|---|---|---|
Sorafenib | 10.38 | >1,000 | Not reported |
11c | 7.25 | 110 | 65.21 (K562) |
11u | 9.04 | 93 | 87.03 (K562) |
11v | 8.91 | 102 | 95.99 (K562) |
Data compiled from [1]
The imidazo[2,1-b]oxazole core integrates a fused bicyclic architecture combining electron-rich oxazole and imidazole rings, enabling multifaceted interactions with biological targets. Key structural advantages include:
Table 2: Synthetic Methodologies for Imidazo[2,1-b]oxazole Derivatives
Method | Conditions | Yield (%) | Time | Advantages |
---|---|---|---|---|
Conventional Solvent-Based | DMSO, 100°C | 15–65 | 6 h | Wide substrate scope |
H₂O-IPA Thermal | H₂O-IPA (1:1), 100°C | 90 | 2 h | Catalyst-free, green solvent |
Microwave-Assisted | H₂O-IPA, MW, 100°C, 15 bar | 95 | 15 min | Rapid, high purity |
Adapted from catalyst-free synthesis approaches [6]
The strategic incorporation of nitro (–NO₂) and chloromethyl (–CH₂Cl) groups at C5 and C2, respectively, profoundly influences the bioactivity of imidazo[2,1-b]oxazole derivatives:
Antitubercular Potency: Nitro reduction by Mycobacterium tuberculosis’s deazaflavin (F₄₂₀) system produces nitrile intermediates that covalently inhibit cell wall biosynthesis enzymes like pantothenate synthetase [7].
Chloromethyl Group (–CH₂Cl):
Table 3: Bioactivity of Nitro/Chloromethyl-Functionalized Derivatives
Functional Group | Biological Role | Target System | Key Compounds |
---|---|---|---|
5-Nitro | Redox activation; Radical generation | Hypoxic cancer cells | 2,3-Dihydro-5-nitro derivatives |
5-Nitro | F₄₂₀-dependent nitroreduction | M. tuberculosis | PA-824 analogs |
2-Chloromethyl | Cysteine-targeted alkylation | Kinase catalytic cysteines | RAF inhibitors |
2-Chloromethyl | Solubility enhancement via amine conjugation | Broad-spectrum agents | Aminoethyl-linked SAR series |
Data synthesized from [1] [7] [9]
Compound Index
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3